

Application Notes and Protocols for Calcium Mobilization Assay with Drinabant

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Compound of Interest		
Compound Name:	Drinabant	
Cat. No.:	B1670946	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **Drinabant**, a selective cannabinoid receptor 1 (CB1) antagonist, in a calcium mobilization assay. This document is intended to guide researchers in accurately assessing the antagonistic properties of **Drinabant** and similar compounds targeting the CB1 receptor.

Introduction

Drinabant (also known as AVE1625) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. It is primarily coupled to the Gi/o class of G proteins, which classically inhibit adenylyl cyclase activity. However, under certain conditions, particularly when stimulated by specific agonists like WIN 55,212-2, the CB1 receptor can also couple to Gq/11 proteins.[2][3] This Gq/11 coupling activates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a phenomenon referred to as calcium mobilization.[2][4]

Calcium mobilization assays are a robust and widely used functional method to screen and characterize compounds that modulate the activity of GPCRs. By measuring the transient



increase in intracellular calcium concentration upon receptor activation, the potency and efficacy of agonists, as well as the inhibitory effects of antagonists, can be quantified. This is typically achieved using fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free calcium.

This document provides detailed protocols for a calcium mobilization assay to determine the inhibitory potency (IC50) of **Drinabant** on agonist-induced CB1 receptor activation.

Data Presentation

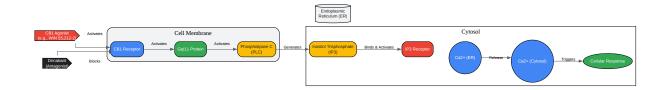
The inhibitory activity of **Drinabant** on agonist-stimulated calcium mobilization via the human and rat CB1 receptors is summarized below.

Compound	Target Receptor	Agonist Used	Cell Line	IC50 (nM)
Drinabant (AVE1625)	Human CB1 Receptor (hCB1- R)	Not Specified	Not Specified	25
Drinabant (AVE1625)	Rat CB1 Receptor (rCB1- R)	Not Specified	Not Specified	10

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CB1 receptor signaling pathway leading to calcium mobilization and the general workflow of the experimental protocol.

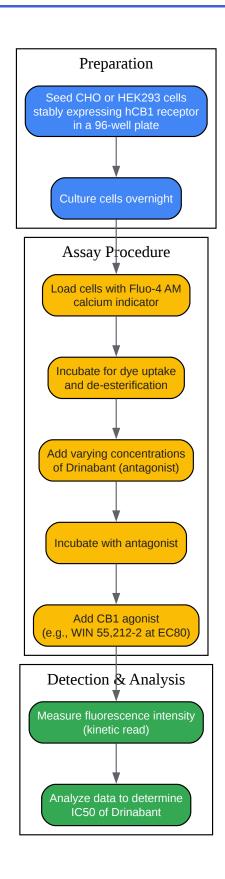




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CB1 Receptor Gq/11 Signaling Pathway





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Calcium Mobilization Assay Workflow



Experimental Protocols Materials and Reagents

- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor (hCB1).
- Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, as required for the cell line).
- **Drinabant** (AVE1625): Prepare a stock solution in DMSO (e.g., 10 mM) and serially dilute to the desired concentrations in assay buffer.
- CB1 Receptor Agonist: WIN 55,212-2 or a similar potent CB1 agonist. Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the desired concentration in assay buffer.
- Fluo-4 AM Calcium Indicator: Commercially available calcium assay kit (e.g., Fluo-4 NW Calcium Assay Kit).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Probenecid: (Optional, depending on the cell line and assay kit) to inhibit organic anion transporters that can extrude the calcium indicator dye.
- Black, clear-bottom 96-well or 384-well microplates.
- Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol for Determining the IC50 of Drinabant

This protocol is designed to measure the inhibitory effect of **Drinabant** on the calcium mobilization induced by a CB1 receptor agonist.

Day 1: Cell Seeding

Harvest and count the hCB1-expressing cells.



- Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 μL of complete cell culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Calcium Mobilization Assay

- Prepare Reagents:
 - Prepare the assay buffer and warm it to 37°C.
 - Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.
 This may involve the addition of probenecid.
 - Prepare serial dilutions of **Drinabant** in assay buffer at 2x the final desired concentrations.
 - Prepare the CB1 agonist (e.g., WIN 55,212-2) solution in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.
- Dye Loading:
 - Aspirate the cell culture medium from the wells.
 - Add 100 μL of the prepared Fluo-4 AM dye-loading solution to each well.
 - Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
- Antagonist Incubation:
 - Add 50 μL of the serially diluted **Drinabant** solutions to the respective wells. Include wells
 with assay buffer only as a positive control (no antagonist) and wells with a known CB1
 antagonist as a reference control.
 - Incubate the plate for 10-15 minutes at room temperature in the dark.
- Agonist Addition and Fluorescence Measurement:



- Place the cell plate into the fluorescence microplate reader.
- Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
- Establish a stable baseline reading for 10-20 seconds.
- \circ Using the instrument's automated liquid handling, add 50 μ L of the EC80 concentration of the CB1 agonist to each well.
- Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
- Data Analysis:
 - The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
 - Plot the percentage of inhibition against the logarithm of the **Drinabant** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of **Drinabant** that inhibits 50% of the agonist-induced calcium response.

By following these detailed application notes and protocols, researchers can effectively utilize the calcium mobilization assay to characterize the antagonistic properties of **Drinabant** and other compounds targeting the CB1 receptor.

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